Lavendustin B

EGFR signaling Tyrosine kinase inhibition Cancer cell biology

Procure Lavendustin B for its irreplaceable tripartite activity profile within a single chemotype. It is the only commercially available lavendustin derivative with confirmed HIV-1 integrase-LEDGF/p75 inhibition (IC50 94.07 µM) and ATP-competitive GLUT1 inhibition (Ki 15 µM), making it essential for metabolic and virological SAR studies. With an EGFR IC50 ~45-fold weaker than Lavendustin A, it is the indispensable negative control for tyrosine kinase assay validation, preventing false attribution of off-target scaffold effects. Ensure your experimental integrity—this compound's unique, well-characterized polypharmacology cannot be replicated by generic potent kinase or single-target GLUT1 inhibitors.

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
CAS No. 125697-91-8
Cat. No. B1674586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavendustin B
CAS125697-91-8
Synonyms5-(bis((2-hydroxyphenyl)methyl)amino)-2-hydroxybenzoic acid
lavendustin B
Molecular FormulaC21H19NO5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O
InChIInChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27)
InChIKeyRTYOLBQXFXYMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lavendustin B (CAS 125697-91-8) as a Multi-Target Tool Compound: Key Pharmacological Profile for EGFR, GLUT1, and HIV-1 Research Procurement


Lavendustin B is a synthetic, multi-target small molecule derived from Streptomyces griseolavendus, chemically defined as 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid [1]. It is widely characterized as a weak, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 0.49–0.5 μg/mL (~1.3 μM) in human A431 and mouse EGFR models . In parallel, it acts as an ATP-competitive inhibitor of glucose transporter 1 (GLUT1) with a Ki of 15 μM [2], and as an inhibitor of the protein–protein interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75 (IC50 = 94.07 μM) [3]. This tripartite pharmacological profile—combined with its established role as a negative control for the more potent analog Lavendustin A—defines its utility in cellular signaling, metabolic, and virological research [4].

Why Lavendustin B Cannot Be Casually Substituted by Other EGFR or GLUT1 Inhibitors in Controlled Experiments


Substituting Lavendustin B with a more potent EGFR inhibitor (e.g., Lavendustin A, PD153035) or a GLUT1 inhibitor of distinct chemotype (e.g., Fasentin) would fundamentally alter the experimental interpretation and invalidate cross-study comparisons. Its uniquely weak EGFR IC50 of ~0.5 μg/mL (vs. Lavendustin A’s 11 nM) makes it the preferred negative control for dissecting tyrosine kinase-dependent versus -independent effects, a role that no other compound fills in the same chemotype space [1]. Conversely, its ATP-competitive GLUT1 inhibition (Ki = 15 μM) is off-target activity for most EGFR inhibitors but represents a confounding variable when using Lavendustin B as an EGFR probe—unless intentionally leveraged for dual-pathway interrogation [2]. Furthermore, its HIV-1 integrase-LEDGF/p75 inhibition (IC50 = 94.07 μM) is a structurally specific activity not shared by close analogs like Lavendustin A, precluding functional replacement in virology assays [3]. Therefore, generic substitution risks both false-negative conclusions (when using a more potent kinase inhibitor) and off-target artifacts (when using a GLUT1-null EGFR inhibitor), underscoring the need for compound-specific procurement based on the exact assay design.

Quantitative Differentiation of Lavendustin B Against Key Comparators: A Procurement-Ready Evidence Matrix


EGFR Tyrosine Kinase Inhibition Potency: Lavendustin B vs. Lavendustin A and PD153035

Lavendustin B exhibits a 45- to 50-fold weaker EGFR inhibitory potency than its close structural analog Lavendustin A, and over 1,000-fold weaker than the clinical-stage inhibitor PD153035. Specifically, Lavendustin B inhibits EGFR in human A431 cells with an IC50 of 0.5 μg/mL (~1.3 μM), while Lavendustin A shows an IC50 of 11 nM (1,300-fold lower) . PD153035, a quinazoline-based EGFR inhibitor, demonstrates an IC50 of 29 pM (~45,000-fold lower) [1]. This quantitative disparity defines Lavendustin B as a 'negative control' in EGFR-centric assays, enabling researchers to attribute observed biological effects specifically to strong kinase inhibition (Lavendustin A/PD153035) versus non-specific or weak inhibition (Lavendustin B) [2].

EGFR signaling Tyrosine kinase inhibition Cancer cell biology

GLUT1 Transporter Inhibition: Lavendustin B as an ATP-Competitive Antagonist vs. Fasentin

Lavendustin B is a validated ATP-competitive inhibitor of glucose transporter 1 (GLUT1) with a Ki of 15 μM, as demonstrated in direct kinetic assays [1]. In contrast, Fasentin, a structurally unrelated GLUT inhibitor, exhibits an IC50 of 68 μM against GLUT1 and preferentially targets GLUT4 over GLUT1 . Lavendustin B’s ATP-competitive mechanism distinguishes it from other GLUT1 inhibitors like cytochalasin B (non-competitive) and offers a unique tool for probing the nucleotide-binding domain of GLUT1 . The 4.5-fold higher apparent potency (based on Ki vs. IC50) and defined competitive mechanism make Lavendustin B the preferred choice for studies requiring specific GLUT1 ATP-site engagement.

Glucose metabolism GLUT1 inhibition Metabolic research

HIV-1 Integrase-LEDGF/p75 Interaction Inhibition: Lavendustin B as a Chemotype-Specific Probe

Lavendustin B inhibits the protein–protein interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75 with an IC50 of 94.07 μM, as determined in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This activity is entirely absent in its close analog Lavendustin A (IC50 > 200 μM), which was used as a negative control in the same assay system [2]. The activity is attributed to the bis(2-hydroxybenzyl)amino moiety of Lavendustin B, which is not present in Lavendustin A. This structural activity relationship (SAR) defines Lavendustin B as the only commercially available compound in the lavendustin family with measurable HIV-1 integrase-LEDGF/p75 inhibition, positioning it as a critical probe for investigating this antiviral target [3].

HIV research Integrase-LEDGF/p75 interaction Antiviral discovery

Insulin Secretion Modulation: Lavendustin B as an Inactive Control vs. Genistein and Lavendustin A

In a functional assay using the HIT-T15 pancreatic beta-cell line, Lavendustin B (negative control) produced no change in glucose-stimulated insulin secretion, while Lavendustin A caused a concentration-dependent inhibition (0.1 nM–1 μM) and Genistein significantly increased insulin release [1]. Specifically, Lavendustin A inhibited insulin secretion by approximately 40% at 1 nM and 60% at 100 nM, whereas Lavendustin B showed <5% change across all concentrations [2]. This divergent functional response underscores the necessity of using Lavendustin B as a chemically matched negative control to rule out non-specific effects of the lavendustin scaffold in beta-cell assays.

Pancreatic beta-cell biology Insulin secretion Diabetes research

GABA_A Receptor Modulation: Differential Effects of Lavendustin B vs. Lavendustin A and Genistein

In frog pituitary melanotrophs, high concentrations of Genistein (100 μM) and Lavendustin A (10 μM) reversibly reduced the GABA-evoked current, while Lavendustin B and Daidzein (inactive analog of Genistein) produced no significant change [1]. Lavendustin A reduced GABA current amplitude by 35% at 10 μM, whereas Lavendustin B induced <5% change [2]. This differential activity highlights the requirement for Lavendustin B as a negative control to confirm that observed GABA_A receptor modulation is specifically due to tyrosine kinase inhibition rather than non-specific channel block.

Neuroscience GABA_A receptor Ion channel modulation

EGFRvIII Mutant Targeting: In Silico Comparison of Lavendustin B with Lavendustin A and PD153035

In a computational docking study against the EGFRvIII mutant (implicated in 62% of glioblastoma cases), Lavendustin A, PD153035, and BIBX-1382BS were identified as the most suitable inhibitors, while Lavendustin B was not among the top-ranked compounds [1]. This negative finding is valuable: Lavendustin B serves as a negative control to validate that observed anti-proliferative effects in glioblastoma models are specifically mediated through EGFRvIII inhibition by potent inhibitors (e.g., PD153035), not by weak or off-target effects of the lavendustin scaffold [2]. The in silico data reinforces Lavendustin B's role as a selectivity control in EGFR-driven cancer research.

Glioblastoma EGFRvIII Molecular docking In silico screening

Optimal Procurement Scenarios for Lavendustin B in Academic and Industrial Research


Negative Control in EGFR Tyrosine Kinase Inhibition Studies

Lavendustin B is the essential negative control for any experiment using Lavendustin A or other potent EGFR inhibitors (e.g., PD153035, Gefitinib). Its ~45-fold weaker EGFR IC50 of 0.5 μg/mL (vs. Lavendustin A's 11 nM) ensures that observed biological effects can be confidently attributed to strong kinase inhibition rather than off-target scaffold effects [1]. This is critical in cancer cell proliferation assays, angiogenesis studies, and EGFR signaling pathway analyses.

ATP-Competitive GLUT1 Inhibition in Metabolic Research

For investigators studying glucose transport and metabolic reprogramming, Lavendustin B provides a well-characterized, ATP-competitive GLUT1 inhibitor with a Ki of 15 μM [2]. Its defined competitive mechanism distinguishes it from non-competitive GLUT inhibitors like cytochalasin B, making it the tool of choice for probing the ATP-binding site of GLUT1 in cancer metabolism, diabetes, and hypoxia studies.

HIV-1 Integrase-LEDGF/p75 Interaction Probe in Antiviral Discovery

In HIV research programs targeting the integrase-LEDGF/p75 protein-protein interaction, Lavendustin B is the only commercially available lavendustin derivative with measurable inhibitory activity (IC50 = 94.07 μM) [3]. Lavendustin A is inactive in this assay, making Lavendustin B a unique chemical probe for structure-activity relationship (SAR) studies and for validating high-throughput screening hits.

Functional Selectivity Control in Neuroendocrine and Ion Channel Assays

In neuroscience and beta-cell biology, Lavendustin B serves as a chemically matched inactive control to differentiate direct tyrosine kinase-dependent effects from non-specific channel block or off-target interactions. As demonstrated in GABA_A receptor modulation and insulin secretion assays, Lavendustin B produces no functional change while Lavendustin A and Genistein exhibit significant modulation [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lavendustin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.